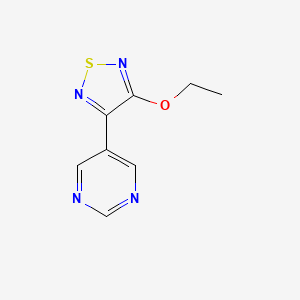
3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyrimidine moiety and an ethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethoxy-substituted pyrimidine derivatives with thiadiazole precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or toluene.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
化学反应分析
Types of Reactions
3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted pyrimidine-thiadiazole derivatives.
科学研究应用
3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s thiadiazole and pyrimidine rings allow it to form strong interactions with biological macromolecules, leading to its biological effects.
相似化合物的比较
Similar Compounds
4-(Pyrimidin-5-yl)-1,2,5-thiadiazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-Methoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness
3-Ethoxy-4-(pyrimidin-5-yl)-1,2,5-thiadiazole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets
属性
分子式 |
C8H8N4OS |
|---|---|
分子量 |
208.24 g/mol |
IUPAC 名称 |
3-ethoxy-4-pyrimidin-5-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H8N4OS/c1-2-13-8-7(11-14-12-8)6-3-9-5-10-4-6/h3-5H,2H2,1H3 |
InChI 键 |
FQECGOARWCFXDR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NSN=C1C2=CN=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



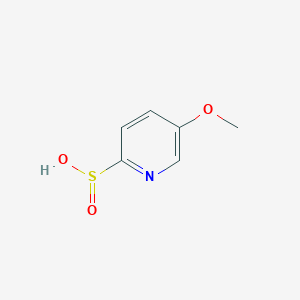
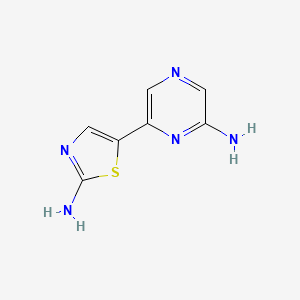
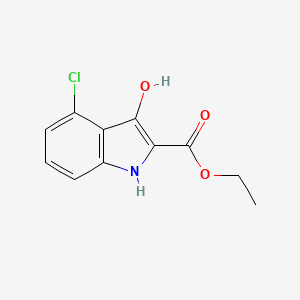
![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
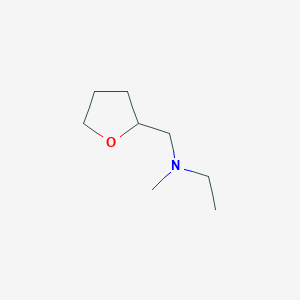
![5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13107375.png)


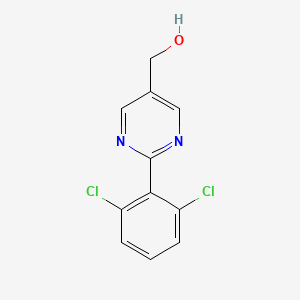
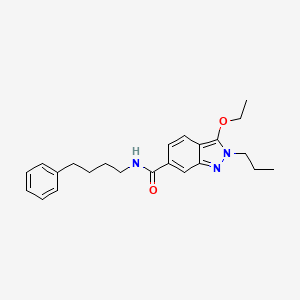

![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)

